3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 858117-07-4
Cat. No.: VC18657377
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine - 858117-07-4](/images/structure/VC18657377.png)
Specification
CAS No. | 858117-07-4 |
---|---|
Molecular Formula | C9H10N2O |
Molecular Weight | 162.19 g/mol |
IUPAC Name | 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C9H10N2O/c1-12-6-7-5-11-9-8(7)3-2-4-10-9/h2-5H,6H2,1H3,(H,10,11) |
Standard InChI Key | AVQQAGCANVYWGL-UHFFFAOYSA-N |
Canonical SMILES | COCC1=CNC2=C1C=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine moiety at the [2,3-b] position. The methoxymethyl substituent at the 3-position introduces both steric bulk and hydrogen-bonding potential, influencing its interactions with biological targets. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 162.188 g/mol |
Exact Mass | 162.079 Da |
Polar Surface Area | 37.91 Ų |
LogP | 1.71 |
The moderate LogP value suggests balanced lipophilicity, enhancing membrane permeability while retaining aqueous solubility . The polar surface area, driven by the pyridine nitrogen and methoxymethyl oxygen, aligns with drug-like properties for central nervous system penetration .
Synthetic Methodologies
Core Scaffold Construction
The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization reactions. One approach involves condensing 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with aldehydes under basic conditions, followed by reductive amination to introduce substituents . For 3-(methoxymethyl) derivatives, methoxymethylation at the 3-position can be achieved using methoxymethyl chloride in the presence of a base, though regioselectivity challenges necessitate careful optimization .
Functionalization Strategies
Post-core modification often employs cross-coupling reactions. A Suzuki–Miyaura coupling at the 2-position with aryl boronic acids has been demonstrated for analogous compounds, preserving the methoxymethyl group’s integrity . Buchwald–Hartwig amination at the 4-position further diversifies the scaffold, though masking reactive sites (e.g., pyrrole NH) with protecting groups like trimethylsilylethoxymethyl (SEM) is critical to prevent side reactions .
Challenges in Deprotection
SEM group removal under acidic conditions (e.g., trifluoroacetic acid) often leads to side products, including formaldehyde-mediated dimers or tricyclic derivatives . For example, heating 3-(methoxymethyl)-SEM-protected analogs at 50°C in TFA yielded an eight-membered tricyclic azaindole (31%) alongside the desired product . Such findings underscore the need for mild deprotection protocols when working with this scaffold.
Comparative Analysis with Related Scaffolds
Substituent Effects on Bioactivity
-
5-Position: Trifluoromethyl groups enhance FGFR potency by forming hydrophobic interactions with Gly485 .
-
3-Position: Methoxymethyl improves solubility without sacrificing membrane permeability .
-
4-Position: Amines or heterocycles enable hydrogen bonding with conserved kinase residues .
Future Directions and Challenges
Structural Optimization
-
Kinase Selectivity: Introducing bulky substituents at the 2-position may reduce off-target effects, as demonstrated in MPS1 inhibitors .
-
Prodrug Development: Masking the pyrrole NH as a phosphate prodrug could enhance oral bioavailability .
Synthetic Innovations
-
Flow Chemistry: Continuous-flow systems may mitigate deprotection challenges by precisely controlling reaction times and temperatures .
-
Enzymatic Catalysis: Lipase-mediated regioselective acylation could streamline methoxymethyl group introduction .
Unanswered Questions
-
Does the methoxymethyl group participate in hydrogen bonding or act solely as a steric modulator?
-
How do metabolic pathways (e.g., O-demethylation) impact in vivo efficacy?
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume